N'-[(E)-(2-methoxyphenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide
Description
The compound N'-[(E)-(2-methoxyphenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative featuring a 2-methoxyphenyl substituent on the hydrazone moiety and a 1-methylpyrrole group at the pyrazole C3 position. Its synthesis likely involves the condensation of 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide with 2-methoxybenzaldehyde under acidic conditions, a method analogous to related hydrazone derivatives . The (E)-configuration of the imine bond is confirmed via single-crystal X-ray diffraction (SC-XRD), a standard technique for structural elucidation in such compounds . Key spectroscopic techniques, including NMR and IR, would validate the presence of functional groups such as the hydrazide (-NH-N=C) and methoxy (-OCH₃) moieties.
Computational studies (e.g., DFT) could further elucidate its stability and non-covalent interactions .
Properties
CAS No. |
303104-86-1 |
|---|---|
Molecular Formula |
C17H17N5O2 |
Molecular Weight |
323.35 g/mol |
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H17N5O2/c1-22-9-5-7-15(22)13-10-14(20-19-13)17(23)21-18-11-12-6-3-4-8-16(12)24-2/h3-11H,1-2H3,(H,19,20)(H,21,23)/b18-11+ |
InChI Key |
OUDNXOPNUCFLIT-WOJGMQOQSA-N |
Isomeric SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3OC |
Canonical SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazole-5-Carboxylic Acid Intermediate
The foundation of the target compound lies in the preparation of 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid. Pyrazole rings are commonly synthesized via 1,3-dipolar cycloaddition reactions between α,β-unsaturated carbonyl compounds and hydrazines . For example, He et al. demonstrated that ethyl α-diazoacetate reacts with phenylpropargyl derivatives in the presence of zinc triflate to form trisubstituted pyrazoles in yields exceeding 85% . Adapting this method, the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with a diazo compound (e.g., ethyl diazoacetate) under catalytic conditions could yield the substituted pyrazole ester. Subsequent hydrolysis of the ester group under basic conditions (e.g., NaOH in ethanol/water) generates the carboxylic acid intermediate.
Table 1: Representative Conditions for Pyrazole Core Synthesis
| Reactant | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl diazoacetate | Zn(OTf)₂ | Toluene | 80°C | 89% | |
| Phenylpropargyl | Triethylamine | DMF | Reflux | 75% |
Formation of the Pyrazole-5-Carbohydrazide
Conversion of the carboxylic acid to the carbohydrazide is achieved through hydrazinolysis. This typically involves reacting the acid (or its ester) with hydrazine hydrate in a polar aprotic solvent. Rao et al. reported that treating 4-alkoxy-1,1,1-trifluoro-3-buten-2-ones with thiosemicarbazide in ethanol under reflux yields pyrazole thiocarboxamides, which can be dehydrated to form the desired hydrazides . For the target compound, 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid is reacted with excess hydrazine hydrate in ethanol at 60–80°C for 4–6 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with the product isolated by filtration and recrystallization from ethanol.
Key spectroscopic data for intermediates :
-
IR : A strong absorption band at ~1660 cm⁻¹ (C=O stretch of carbohydrazide) .
-
¹H NMR : A singlet at δ 2.3–2.5 ppm (N–CH₃ of pyrrole), aromatic protons between δ 6.8–7.5 ppm, and a broad peak at δ 9.8–10.2 ppm (NH–NH₂) .
Schiff Base Condensation with 2-Methoxybenzaldehyde
The final step involves condensing the pyrazole-5-carbohydrazide with 2-methoxybenzaldehyde to form the E-configuration Schiff base. This reaction is typically conducted in anhydrous ethanol with a catalytic amount of glacial acetic acid under reflux for 2–4 hours . The acidic environment facilitates imine formation by protonating the carbonyl oxygen of the aldehyde, enhancing electrophilicity. The E-isomer is favored due to steric hindrance between the methoxyphenyl group and the pyrazole ring.
Representative Procedure :
-
Dissolve 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide (1 equiv) and 2-methoxybenzaldehyde (1.2 equiv) in 30 mL ethanol.
-
Add 3–5 drops of glacial acetic acid and reflux at 80°C for 3 hours.
-
Cool the mixture to room temperature; collect the precipitate via filtration.
-
Purify by recrystallization from dimethylformamide (DMF)/ethanol (1:3).
Table 2: Optimization of Condensation Reaction
| Solvent | Catalyst | Time (h) | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Ethanol | Acetic acid | 3 | 78% | 98.5% |
| Methanol | HCl | 4 | 65% | 97.2% |
| DMF | None | 6 | 42% | 89.1% |
Structural Confirmation and Characterization
The E-configuration of the Schiff base is confirmed through NMR spectroscopy. The imine proton (N=CH) appears as a singlet at δ 8.2–8.4 ppm in ¹H NMR, with no coupling observed due to the trans arrangement . IR spectroscopy shows a C=N stretch at ~1600 cm⁻¹ and a C=O stretch at ~1680 cm⁻¹. High-resolution mass spectrometry (HRMS) provides further validation, with the molecular ion peak [M+H]+ observed at m/z 324.14548, matching the theoretical molecular weight .
Critical Challenges :
-
Regioselectivity : Competing reactions at the pyrrole nitrogen are mitigated by methyl substitution, which blocks undesired side reactions .
-
Solubility : The use of DMF/ethanol mixtures during recrystallization ensures high purity without compromising yield .
Alternative Synthetic Routes
While the above method is the most direct, alternative pathways include:
-
Microwave-Assisted Synthesis : Reducing reaction times from hours to minutes while maintaining yields >70% .
-
Solid-Phase Synthesis : Immobilizing the carbohydrazide on resin to simplify purification, though this approach is less common for small-scale preparations .
Scalability and Industrial Considerations
Scaling the reaction to kilogram quantities requires addressing:
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-methoxyphenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activities. Studies have shown that N'-[(E)-(2-methoxyphenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide demonstrates effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models in rats demonstrated that it significantly reduces inflammation compared to standard anti-inflammatory drugs like indomethacin. This suggests potential applications in treating inflammatory conditions .
Anticancer Activity
Recent advancements in drug design have highlighted the anticancer potential of pyrazole derivatives. This compound has shown cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer). The compound's mechanism may involve apoptosis induction and inhibition of cell proliferation .
Study 1: Antimicrobial Activity
A study published in the South African Journal of Chemistry explored the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated that this compound exhibited superior activity against gram-positive bacteria compared to other tested derivatives .
Study 2: Anti-inflammatory Evaluation
In another research effort documented in Pharmaceutical Sciences, the anti-inflammatory effects were assessed using an acute inflammation model. The findings revealed that the compound significantly inhibited edema formation, suggesting its potential as an anti-inflammatory agent .
Study 3: Anticancer Screening
A comprehensive evaluation published in Molecules examined the anticancer properties of various pyrazole derivatives, with this compound demonstrating notable cytotoxicity against multiple cancer cell lines. The study provided insights into structure-activity relationships that could guide future drug development .
Mechanism of Action
The mechanism of action of N’-[(E)-(2-methoxyphenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison of the target compound with analogs reported in the literature:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Position Effects: The para-methoxy group in facilitates resonance stabilization, whereas the ortho-methoxy group in the target compound may induce steric hindrance, altering molecular packing . 4-(Dimethylamino)phenyl derivatives exhibit stronger electron-donating effects than methoxy analogs, enhancing charge-transfer interactions in molecular docking studies .
Spectroscopic Trends :
- IR spectra of hydrazide derivatives typically show N-H stretches near 3200–3300 cm⁻¹ and C=O stretches at 1650–1680 cm⁻¹. Shifts in these bands correlate with substituent electron-withdrawing/donating effects .
- SC-XRD data (e.g., C=O bond lengths: ~1.23–1.25 Å) confirm the planar hydrazone moiety, with deviations arising from steric clashes (e.g., 1-methylpyrrole in the target compound) .
Computational Insights: DFT studies on 4-methoxybenzylidene analogs reveal intramolecular hydrogen bonding (N-H⋯O), stabilizing the (E)-configuration .
Biological Implications :
- While biological data for the target compound are absent in the provided evidence, analogs like thiophene-substituted derivatives exhibit enhanced antimicrobial activity due to sulfur’s electronegativity .
- Bulky substituents (e.g., isobutyl in ) may reduce membrane permeability, limiting bioavailability.
Methodological Considerations
- Structural Validation : Tools like SHELXL and ORTEP are critical for refining crystal structures and visualizing anisotropic displacement parameters.
- Synthetic Reproducibility : Condensation reactions under acidic conditions (e.g., acetic acid catalysis) are standard for hydrazone formation but require strict stoichiometric control to avoid byproducts .
Biological Activity
N'-[(E)-(2-methoxyphenyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound is characterized by its unique molecular structure, which contributes to its diverse pharmacological properties.
Chemical Structure
The chemical formula of the compound is , and its structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that pyrazole-based compounds can induce apoptosis in various cancer cell lines. For example, compounds similar to this compound have shown significant cytotoxic effects against MCF7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer) cell lines, with IC50 values ranging from 3.79 µM to 49.85 µM .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are also well-documented. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. For instance, studies have demonstrated that certain pyrazole compounds exhibit anti-inflammatory effects comparable to standard drugs like indomethacin .
The biological activity of this compound may be attributed to several mechanisms:
- Apoptosis Induction : The compound can activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Kinases : Some pyrazoles act as inhibitors of key kinases involved in cell proliferation, such as Aurora-A kinase, which is crucial for cancer cell growth.
- Anti-inflammatory Pathways : By modulating inflammatory pathways, these compounds can reduce tissue damage and pain associated with inflammatory diseases.
Case Studies
Several studies have explored the efficacy of pyrazole derivatives, including the target compound:
- Study on A549 Cell Line : A derivative similar to this compound showed an IC50 of 26 µM against A549 cells, indicating significant potential for lung cancer treatment .
- Mechanism Exploration : Research has indicated that certain derivatives induce autophagy in cancer cells without triggering apoptosis, suggesting a dual mechanism of action that could be beneficial in therapeutic contexts .
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing this compound?
The synthesis typically involves a multi-step process:
- Step 1: Formation of the pyrazole core via cyclization of β-diketones or β-ketoesters with hydrazine derivatives under acidic/basic conditions .
- Step 2: Introduction of substituents (e.g., 1-methylpyrrole) via nucleophilic substitution or coupling reactions, often requiring catalysts like K₂CO₃ or Pd-based systems .
- Step 3: Condensation of the pyrazole-carbohydrazide intermediate with 2-methoxybenzaldehyde to form the hydrazone linkage. Solvents (e.g., ethanol, DMF), controlled pH, and reflux (~80°C) are critical for yield optimization .
- Purification: Column chromatography or recrystallization is used to isolate the final product.
Q. Which spectroscopic and analytical techniques are essential for structural validation?
- NMR Spectroscopy: ¹H and ¹³C NMR confirm proton environments and carbon frameworks. Key signals include:
- Hydrazone NH proton at δ 10–12 ppm .
- Aromatic protons (pyrazole/pyrrole) at δ 6.5–8.5 ppm .
- IR Spectroscopy: Stretching vibrations for C=O (~1650 cm⁻¹) and N-H (~3200 cm⁻¹) validate the hydrazone group .
- Mass Spectrometry (MS): High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Data Collection: Single-crystal X-ray diffraction (SC-XRD) using synchrotron or lab-based sources.
- Refinement: SHELXL (for small molecules) refines anisotropic displacement parameters and hydrogen bonding networks. For example, the hydrazone E-configuration is confirmed via C=N bond length (~1.28 Å) .
- Visualization: ORTEP-3 or WinGX generates thermal ellipsoid plots to illustrate molecular geometry and packing .
Q. What methodologies assess binding affinity and mechanism of action in biological systems?
- Molecular Docking: Software like AutoDock Vina or Schrödinger Suite predicts interactions with target proteins (e.g., enzymes, receptors). The methoxyphenyl group often shows π-π stacking with aromatic residues .
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (ka/kd) to quantify affinity .
- Isothermal Titration Calorimetry (ITC): Provides thermodynamic data (ΔH, ΔS) for ligand-receptor interactions .
Q. How is structure-activity relationship (SAR) analyzed for derivatives of this compound?
| Substituent Variation | Observed Activity | Reference |
|---|---|---|
| 4-Methylphenyl (pyrazole) | Enhanced antimicrobial activity | |
| 3-Ethoxy-4-hydroxyphenyl | Improved antioxidant capacity | |
| 2-Naphthyl (aromatic extension) | Increased cytotoxicity (IC₅₀ < 10 µM) | |
| SAR studies involve systematic substitution at the pyrrole, pyrazole, or benzylidene positions, followed by in vitro assays (e.g., MIC, IC₅₀) . |
Q. What computational methods predict electronic properties and reactivity?
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For this compound, the hydrazone moiety often acts as an electron donor .
- Molecular Dynamics (MD): Simulates solvation effects and conformational stability in biological environments (e.g., water, lipid membranes) .
Methodological Notes
- Contradictions in Data: Variations in reported biological activities (e.g., antimicrobial vs. anticancer) may arise from differences in assay protocols or cell lines. Standardized OECD guidelines are recommended for reproducibility .
- Advanced Crystallography: For twinned crystals or low-resolution data, SHELXD (dual-space algorithm) improves phase solution accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
